2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 67294-53-5
VCID: VC11986977
InChI: InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14)
SMILES: C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-]
Molecular Formula: C8H5NO7
Molecular Weight: 227.13 g/mol

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

CAS No.: 67294-53-5

Cat. No.: VC11986977

Molecular Formula: C8H5NO7

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid - 67294-53-5

Specification

CAS No. 67294-53-5
Molecular Formula C8H5NO7
Molecular Weight 227.13 g/mol
IUPAC Name 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Standard InChI InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14)
Standard InChI Key MLPKVXMBLCQDPZ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid belongs to the class of nitro-substituted aromatic dicarboxylic acids. Its IUPAC name, 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, reflects the positions of functional groups on the benzene ring: carboxylic acid groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5 . The molecular formula C8H5NO7\text{C}_8\text{H}_5\text{NO}_7 corresponds to an exact mass of 227.007 g/mol and a polar surface area (PSA) of 140.65 Ų, indicating high polarity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number67294-53-5
Molecular FormulaC8H5NO7\text{C}_8\text{H}_5\text{NO}_7
Molecular Weight227.128 g/mol
Exact Mass227.007 g/mol
Polar Surface Area140.65 Ų
LogP1.22

Structural Features and Reactivity

The compound’s benzene ring is electron-deficient due to the nitro group’s strong electron-withdrawing effect, which directs electrophilic substitution reactions to meta and para positions relative to itself. The hydroxyl group at position 2 enhances acidity (pKa34\text{p}K_a \approx 3-4) and facilitates hydrogen bonding, while the carboxylic acid groups enable coordination with metal ions . These features make it a versatile ligand in coordination polymers and MOFs .

Synthesis and Manufacturing

Industrial Synthesis Routes

The American Cyanamid Company’s 1978 patent describes a nitration-based synthesis route . While specific details are proprietary, analogous methods for nitroaromatic compounds involve nitrating a precursor such as 2-hydroxybenzene-1,3-dicarboxylic acid using a mixture of concentrated sulfuric and nitric acids. The nitro group is introduced under controlled temperatures (40–50°C) to prevent over-nitration .

Key Reaction Steps

  • Nitration: The precursor is dissolved in concentrated sulfuric acid, and nitric acid is added gradually to maintain a temperature below 50°C .

  • Quenching and Isolation: The reaction mixture is quenched in ice water, and the product is precipitated by adjusting the pH with ammonia .

  • Purification: Recrystallization from aqueous or organic solvents yields the pure compound .

Example Reaction Conditions:

  • Solvent: Concentrated sulfuric acid (8:1 mass ratio relative to precursor) .

  • Nitrating Agent: Concentrated nitric acid (0.9:1 molar ratio to precursor) .

  • Temperature: 40–50°C for 4–5 hours .

Physicochemical Properties

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6): Peaks at δ 6.41–6.43 (d, 1H), δ 8.10–8.14 (q, 1H), δ 8.65 (d, 1H), and δ 12.63 (s, 1H) correspond to aromatic protons and the hydroxyl group .

  • IR Spectroscopy: Stretching vibrations at 1700–1750 cm1^{-1} (carboxylic acid C=O), 1520 cm1^{-1} (asymmetric NO2_2), and 1340 cm1^{-1} (symmetric NO2_2) .

Applications in Research and Industry

Coordination Chemistry and MOFs

In a 2018 study, Cd(II) MOFs incorporating nitro-substituted isophthalate ligands demonstrated selective CO2_2 adsorption due to the nitro group’s electron-withdrawing effects . The compound’s carboxylic acid groups facilitate metal coordination, forming stable frameworks with potential gas storage applications .

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